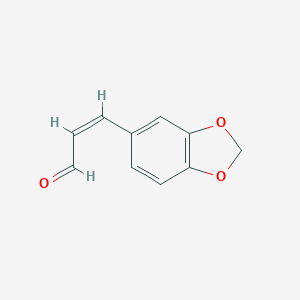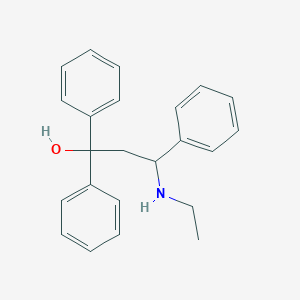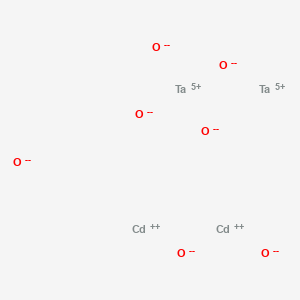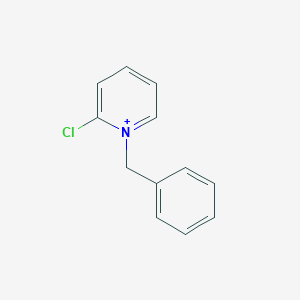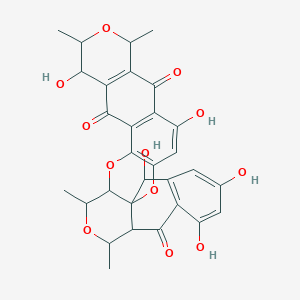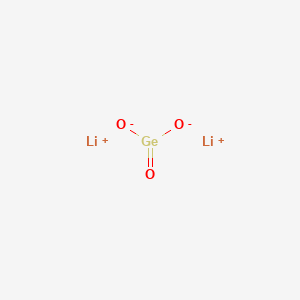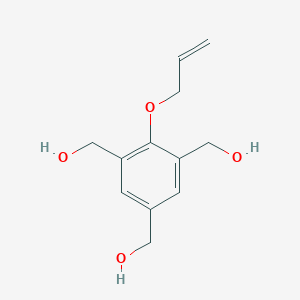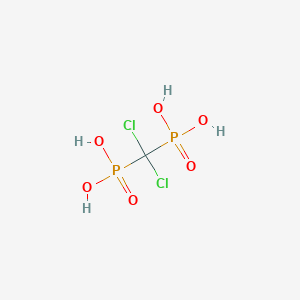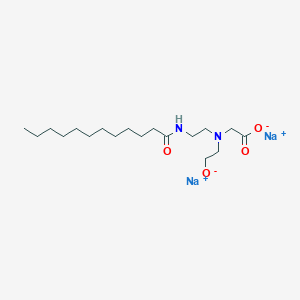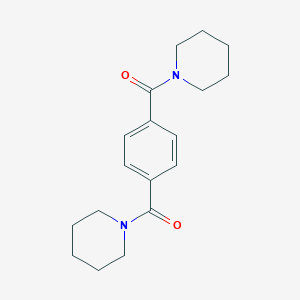
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PIPER and is a heterocyclic organic compound that contains a six-membered ring with one nitrogen atom. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is not fully understood, but it is believed to act as a nucleophile in organic reactions. The piperidine ring in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can undergo nucleophilic attack on various electrophilic species, leading to the formation of new organic compounds. Furthermore, the carbonyl groups in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can act as hydrogen bond acceptors, leading to the formation of hydrogen bonds with other molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. However, studies have shown that it has low toxicity and is relatively non-toxic to cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its versatility in organic synthesis. It can be used as a precursor in the synthesis of various organic compounds, and as a ligand in coordination chemistry. Furthermore, it has low toxicity and is relatively non-toxic to cells, making it a safe compound to work with in the laboratory. However, one of the limitations of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. One potential area of research is the development of new synthetic methods for the production of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. This would help to reduce the cost of the compound and make it more accessible for scientific research. Another area of research is the investigation of the potential applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- as a fluorescent probe for the detection of metal ions. This could have potential applications in environmental monitoring and medical diagnostics. Additionally, the development of new applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- in material science and organic synthesis could lead to the development of new materials and compounds with unique properties.
Métodos De Síntesis
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-phenylenediacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- with a yield of around 70-80%. Other methods include the reaction of diethyl malonate with piperidine, followed by decarboxylation and cyclization.
Aplicaciones Científicas De Investigación
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of dendrimers and polymers. Furthermore, Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been investigated for its potential applications as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propiedades
Número CAS |
15088-30-9 |
|---|---|
Nombre del producto |
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- |
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[4-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Clave InChI |
ZHHMFDCUOHNPTM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Otros números CAS |
15088-30-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



